molecular formula C21H15Br2NO4 B11687129 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B11687129
M. Wt: 505.2 g/mol
InChI Key: XGWVUZZUMGIHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibromophenoxy group and a methoxydibenzo[b,d]furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the bromination of phenol derivatives to introduce bromine atoms at specific positions. This is followed by the formation of the dibenzofuran moiety through cyclization reactions. The final step involves the acylation of the dibenzofuran intermediate with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate
  • 3-(4-bromophenyl)-2-{[3-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxopropyl]sulfanyl}-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide stands out due to its specific substitution pattern and the presence of both dibromophenoxy and methoxydibenzo[b,d]furan groups

Properties

Molecular Formula

C21H15Br2NO4

Molecular Weight

505.2 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C21H15Br2NO4/c1-26-20-9-14-13-4-2-3-5-17(13)28-19(14)10-16(20)24-21(25)11-27-18-7-6-12(22)8-15(18)23/h2-10H,11H2,1H3,(H,24,25)

InChI Key

XGWVUZZUMGIHCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.